

4-Amino-2-methyl-1-phenylbutan-2-ol chemical properties

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Compound of Interest

Compound Name: 4-Amino-2-methyl-1-phenylbutan-2-ol

Cat. No.: B3013066

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An In-depth Technical Guide on the Core Chemical Properties of **4-Amino-2-methyl-1-phenylbutan-2-ol**

This technical guide provides a comprehensive overview of the known chemical and physical properties of **4-Amino-2-methyl-1-phenylbutan-2-ol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Data is compiled from computational and available database sources.

Chemical Identity and Structure

4-Amino-2-methyl-1-phenylbutan-2-ol is a substituted amino alcohol. Its structure consists of a butanol backbone with a phenyl group at the first position, a methyl and a hydroxyl group at the second position, and an amino group at the fourth position.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-amino-2-methyl-1-phenylbutan-2-ol	[1]
CAS Number	63574-07-2	[1]
Molecular Formula	C ₁₁ H ₁₇ NO	[1]
Canonical SMILES	<chem>CC(CCN)(CC1=CC=CC=C1)O</chem>	[2]
InChI	InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3	[1]
InChIKey	QJACQJLZHVHDSA-UHFFFAOYSA-N	[1]

| Synonyms | **4-amino-2-methyl-1-phenylbutan-2-ol** | [\[1\]](#) |

Physicochemical Properties

The following tables summarize the key computed physical and chemical properties of the molecule. Experimental data for properties such as melting and boiling points are not readily available in the public domain.

Table 2: Computed Physicochemical Data

Property	Value	Source
Molecular Weight	179.26 g/mol	[1]
Monoisotopic Mass	179.131014166 Da	[1]
XLogP3	1.2	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	46.3 Å ²	[1]

| Heavy Atom Count | 13 |[\[1\]](#) |

Spectral and Analytical Data

While specific, experimentally-derived spectra for **4-Amino-2-methyl-1-phenylbutan-2-ol** are not publicly available, predicted data and typical analytical methods can be discussed. Commercial suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon request.[\[3\]](#)

Predicted Mass Spectrometry Data: Predicted collision cross-section (CCS) values provide information about the molecule's shape in the gas phase and can be useful for identification in mass spectrometry-based analyses.[\[2\]](#)

Table 3: Predicted Collision Cross Section (CCS) Values

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	180.13829	141.5
[M+Na] ⁺	202.12023	147.2
[M-H] ⁻	178.12373	143.0

Data calculated using CCSbase.[2]

Experimental Protocols and Methodologies

Specific experimental protocols for the synthesis and analysis of **4-Amino-2-methyl-1-phenylbutan-2-ol** are not detailed in the reviewed literature. However, a general workflow for the synthesis and characterization of a novel amino alcohol of this type can be proposed based on standard organic chemistry methodologies.

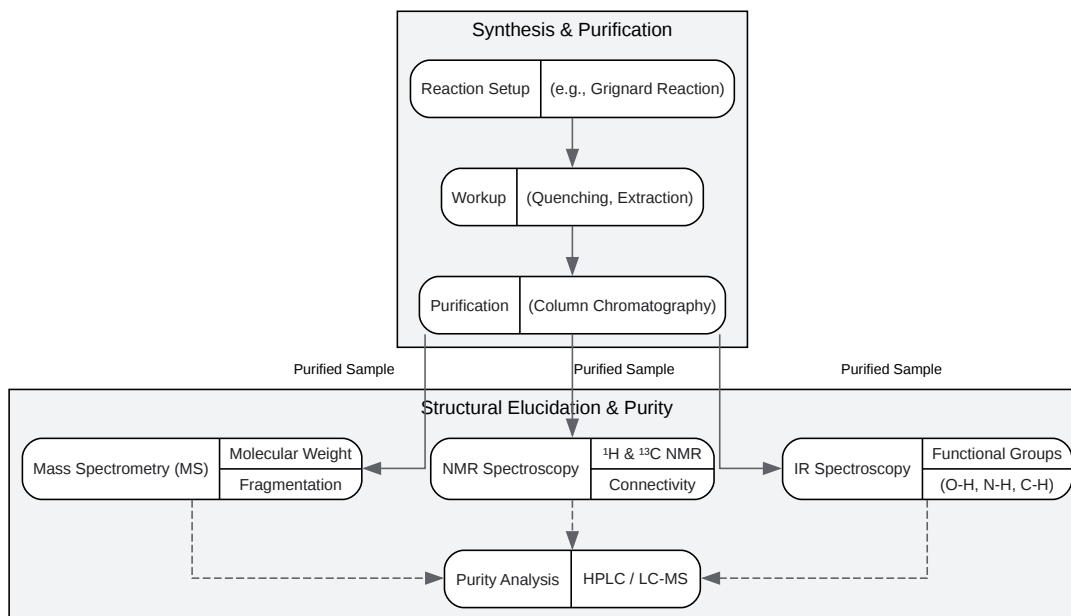
General Synthesis Approach: A plausible synthetic route could involve a multi-step process starting from commercially available precursors. For instance, a Grignard-type reaction between a suitable benzylmagnesium halide and an amino-ketone or an epoxide derivative could be a potential strategy, analogous to methods used for similar structures.[4]

Purification Protocol: Post-synthesis, the crude product would typically be purified using the following steps:

- **Quenching:** The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride).[4]
- **Extraction:** The product is extracted from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[5]
- **Washing:** The organic layer is washed with brine to remove water-soluble impurities.[5]
- **Drying:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4 , Na_2SO_4).[5]
- **Concentration:** The solvent is removed under reduced pressure.[5]
- **Chromatography:** Final purification is achieved via silica gel column chromatography to isolate the target compound.[5]

Analytical Characterization Workflow: The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

General Experimental Workflow for Synthesis & Characterization



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General workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

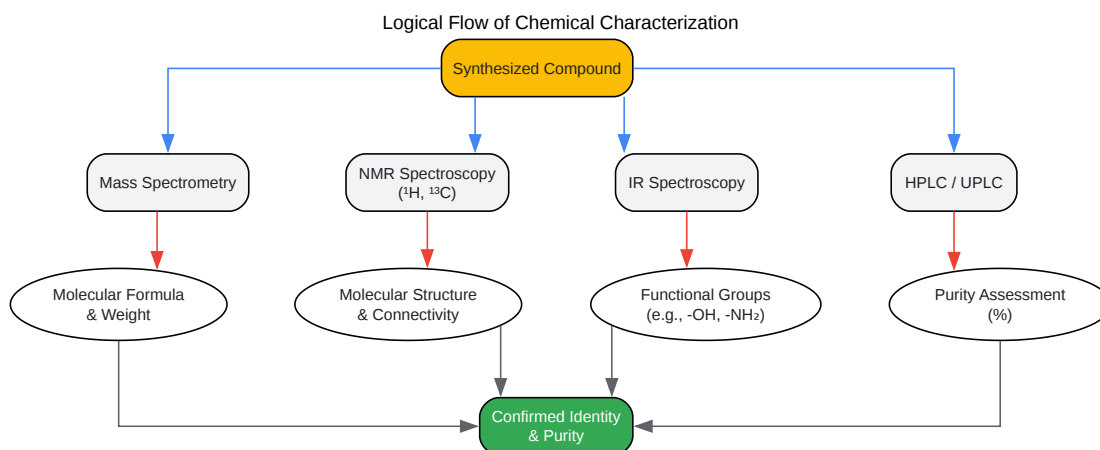
There is currently no publicly available information regarding the specific biological activities or signaling pathways associated with **4-Amino-2-methyl-1-phenylbutan-2-ol**. Further research and screening would be required to determine its pharmacological profile.

Safety and Hazards

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is associated with the following hazards:

- H315: Causes skin irritation.[1]
- H318: Causes serious eye damage.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this chemical.



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